molecular formula C18H24FN3O4 B12162779 Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12162779
M. Wt: 365.4 g/mol
InChI Key: JRMGRCDLJBZWFH-UHFFFAOYSA-N
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Description

The compound tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group. The structure comprises three key motifs:

  • A tert-butyl carbamate group, which serves as a protective moiety for the amine, enhancing stability during synthetic processes.
  • An ethylamine linker that connects the carbamate to the pyrrolidinone ring.

Amide coupling between a pyrrolidinone carbonyl chloride and a tert-butyl carbamate-protected ethylamine.

Protection/deprotection steps to ensure regioselectivity, as seen in similar compounds (e.g., reductive amination in ).

Properties

Molecular Formula

C18H24FN3O4

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C18H24FN3O4/c1-18(2,3)26-17(25)21-9-8-20-16(24)12-10-15(23)22(11-12)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

JRMGRCDLJBZWFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of a fluorophenyl-substituted pyrrolidinone with tert-butyl carbamate under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate and may require the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as DMSO or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to receptors or enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of the target compound, the following structurally related analogs are analyzed:

Key Observations

Structural Complexity and Functional Groups The target compound’s pyrrolidinone core distinguishes it from analogs with thienopyridine () or chromenone () backbones. Carbamate protection is a shared feature, but the ethylamine linker varies in length and substitution (e.g., benzylamine in vs. pyrrolidinone in the target compound).

Synthetic Efficiency Yields for analogs range from 40% () to 63% (), influenced by reaction complexity. The target compound’s synthesis likely faces challenges in regioselectivity due to the pyrrolidinone carbonyl’s reactivity.

Melting points (e.g., 163–166°C for ) suggest crystalline stability, though data for the target compound is lacking.

The target compound’s structural simplicity compared to Example 75 () may favor its use as a versatile intermediate rather than a direct drug candidate.

Biological Activity

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tert-butyl carbamate moiety linked to a 4-fluorophenyl group and a pyrrolidine derivative, which contributes to its unique biological properties. The synthesis typically involves the condensation of tert-butyl carbamate with appropriate amino and carbonyl precursors under controlled conditions to yield the desired product.

Anti-inflammatory Properties

Research has indicated that similar carbamate derivatives exhibit promising anti-inflammatory activities. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds in this series demonstrated inhibition percentages ranging from 39.021% to 54.239% compared to indomethacin, a standard anti-inflammatory drug .

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition mechanisms. For example, studies on related compounds have shown interactions with cyclooxygenase (COX) enzymes, suggesting that this compound could potentially inhibit COX-2, leading to reduced inflammation and pain .

In Vivo Studies

In vivo studies are crucial for understanding the efficacy of this compound. A notable study involved the evaluation of various substituted phenylcarbamates for their anti-inflammatory effects. The results indicated that specific structural modifications could enhance biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound to target enzymes such as COX-2. These studies provide insights into the molecular interactions and potential binding sites, which are critical for developing more potent analogs .

Data Table: Biological Activity Overview

Compound Activity Inhibition (%) Reference
4aAnti-inflammatory54.239
4iAnti-inflammatory39.021
Tert-butylCOX-2 Inhibition (in silico)Predicted high

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